7-Methoxy-2-methylisoindolin-1-one
Description
7-Methoxy-2-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a methoxy group at position 7 and a methyl group at position 2. Its molecular formula is C₁₀H₁₁NO₂ (derived by adding a methyl group to the C9H9NO2 framework described in and ). The compound’s structure is defined by the SMILES notation COC1=CC=CC2=C1C(=O)NC2(C)C, indicating the methoxy and methyl substituents.
This molecule serves as a critical intermediate in pharmaceutical and agrochemical synthesis. For example, it is utilized in the preparation of alkaloids, antibacterial agents, and pesticide precursors. Its structural analogs, such as 7-methoxyindoles, are also recognized for their roles in bioactive molecules and natural product synthesis.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-11-6-7-4-3-5-8(13-2)9(7)10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
ZKDYNKLJAOOFNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters: The 7-methoxy group in isoindolinones enhances bioactivity compared to 5-methoxy analogs, likely due to electronic and steric effects on target binding. The addition of a 2-methyl group in this compound increases molecular weight and may improve metabolic stability compared to non-methylated analogs.
Collision Cross-Section (CCS) Insights :
- For 7-Methoxyisoindolin-1-one, CCS values (e.g., 132.4 Ų for [M+H]+) indicate a compact molecular conformation, which correlates with favorable pharmacokinetic properties such as membrane permeability.
Core Structure Differences: Indole derivatives (e.g., 7-Chloro-3-methylindole-2-carboxylic acid) exhibit distinct reactivity and biological roles due to their aromatic six-membered ring, contrasting with the fused bicyclic system of isoindolinones.
Research Findings
- Bioactivity: Methoxy-substituted isoindolinones show higher antimicrobial activity compared to halogenated indoles, likely due to improved electron-donating effects.
- Analytical Utility : The CCS data for 7-Methoxyisoindolin-1-one supports its use in mass spectrometry-based drug screening workflows.
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